molecular formula C12H17N B13534506 3-(4-Isopropylphenyl)azetidine

3-(4-Isopropylphenyl)azetidine

Cat. No.: B13534506
M. Wt: 175.27 g/mol
InChI Key: BEVVUKZAGHVSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is an analogue of cyclobutane, with a nitrogen atom replacing one of the carbon atoms in the ring. The presence of the nitrogen atom introduces unique chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction involves the use of light to drive the cycloaddition process, resulting in the formation of the azetidine ring. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Isopropylphenyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more reactive than their five- and six-membered counterparts .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize azetidines.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce azetidines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can lead to the formation of azetidinones, while reduction can yield various amine derivatives .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)azetidine

InChI

InChI=1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

BEVVUKZAGHVSAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CNC2

Origin of Product

United States

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